molecular formula C22H28N2O6 B11647055 methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11647055
M. Wt: 416.5 g/mol
InChI Key: MSMSWAXFLXELJI-PDGQHHTCSA-N
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Description

METHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyethyl group, and a carbamoyl group

Preparation Methods

The synthesis of METHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrrole ring and the introduction of the various functional groups. The synthetic routes typically involve the use of reagents such as methoxyethylamine, methyl iodide, and isocyanates under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbamoyl groups.

    Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

METHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific functional groups and structural features. Similar compounds include:

  • METHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

These compounds share similar core structures but differ in their functional groups and specific chemical properties, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[[4-[2-oxo-2-(propan-2-ylamino)ethoxy]phenyl]methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C22H28N2O6/c1-14(2)23-19(25)13-30-17-8-6-16(7-9-17)12-18-20(22(27)29-5)15(3)24(21(18)26)10-11-28-4/h6-9,12,14H,10-11,13H2,1-5H3,(H,23,25)/b18-12-

InChI Key

MSMSWAXFLXELJI-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NC(C)C)/C(=O)N1CCOC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC(C)C)C(=O)N1CCOC)C(=O)OC

Origin of Product

United States

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